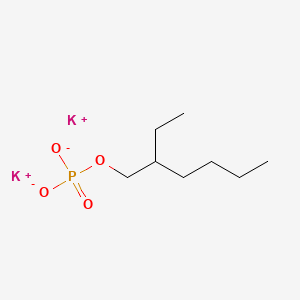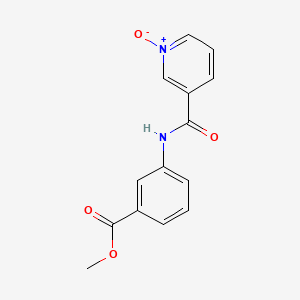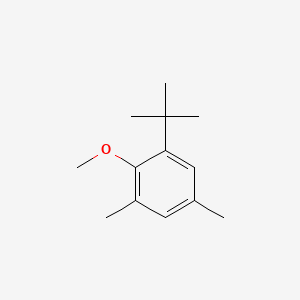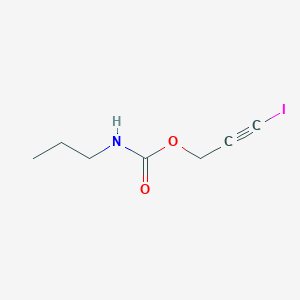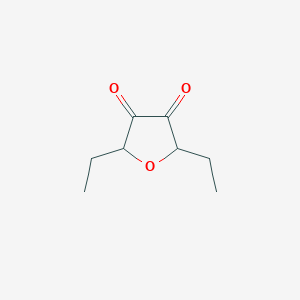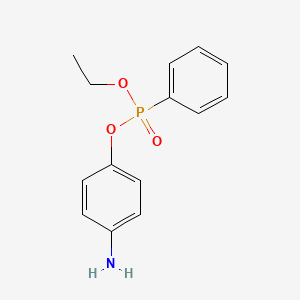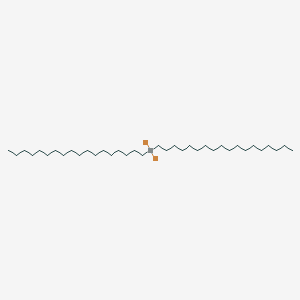
Dibromo(dioctadecyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibromo(dioctadecyl)stannane is an organotin compound characterized by the presence of two bromine atoms and two octadecyl groups attached to a tin atom. Organotin compounds are known for their versatility and wide range of applications in various fields, including organic synthesis, catalysis, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dibromo(dioctadecyl)stannane can be synthesized through a stannylation reaction, where dioctadecylstannane is reacted with bromine. The reaction typically involves the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale stannylation processes using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process .
Análisis De Reacciones Químicas
Types of Reactions
Dibromo(dioctadecyl)stannane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups, under suitable conditions.
Oxidation and Reduction Reactions: The tin center can undergo oxidation or reduction, leading to different oxidation states of tin.
Coupling Reactions: It can participate in coupling reactions, such as the Stille coupling, where it reacts with organic halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bromine, and various nucleophiles. The reactions are typically carried out under inert atmospheres and controlled temperatures to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in substitution reactions, the bromine atoms are replaced by other groups, leading to the formation of new organotin compounds .
Aplicaciones Científicas De Investigación
Dibromo(dioctadecyl)stannane has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions, including the Stille coupling.
Catalysis: It serves as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
Materials Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Biological and Medical Research: Organotin compounds, including this compound, are studied for their potential biological activities and therapeutic applications.
Mecanismo De Acción
The mechanism of action of dibromo(dioctadecyl)stannane involves its interaction with various molecular targets, including enzymes and cellular components. The bromine atoms can participate in electrophilic reactions, while the tin center can undergo redox reactions, influencing the compound’s overall reactivity . The specific pathways and molecular targets depend on the context of its application, such as catalysis or biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Dibromo(diiodo)stannane: Another organotin compound with similar reactivity but different halogen atoms.
Tributyltin Hydride: A commonly used organotin hydride with different alkyl groups and applications.
Dibromoalkanes: Compounds with similar bromine content but different central atoms and structures.
Uniqueness
Dibromo(dioctadecyl)stannane is unique due to its specific combination of bromine and octadecyl groups attached to a tin center. This unique structure imparts distinct chemical properties, making it valuable in specific applications such as advanced materials and catalysis .
Propiedades
Número CAS |
65264-09-7 |
|---|---|
Fórmula molecular |
C36H74Br2Sn |
Peso molecular |
785.5 g/mol |
Nombre IUPAC |
dibromo(dioctadecyl)stannane |
InChI |
InChI=1S/2C18H37.2BrH.Sn/c2*1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2;;;/h2*1,3-18H2,2H3;2*1H;/q;;;;+2/p-2 |
Clave InChI |
XNKASNPGPFQHOW-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCCCCC[Sn](CCCCCCCCCCCCCCCCCC)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



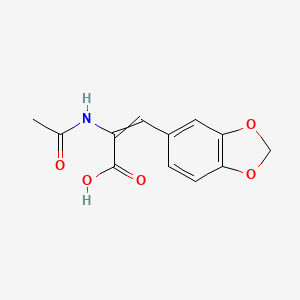
![2-[(Phenylselanyl)methyl]-3,4-dihydro-2H-1-benzopyran](/img/structure/B14475708.png)
![[5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium bromide](/img/structure/B14475711.png)
![6-Chloro-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14475718.png)
